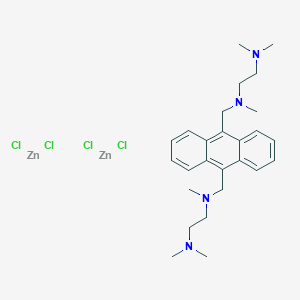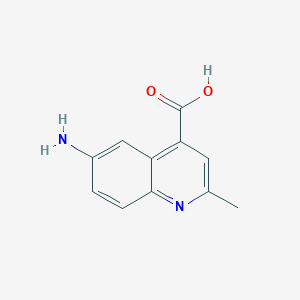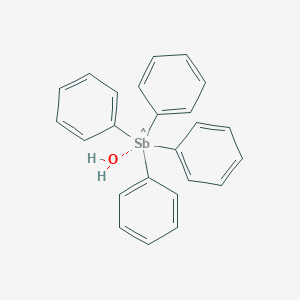
Hydroxytetraphenylantimony
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxytetraphenylantimony (HTPA) is a chemical compound that has shown significant potential in scientific research applications. It is a derivative of antimony, a metalloid element that has been used for centuries in various applications including medicine and cosmetics. HTPA has gained attention due to its unique properties and potential applications in fields such as biochemistry, pharmacology, and materials science.
Mécanisme D'action
The mechanism of action of Hydroxytetraphenylantimony is not well understood. However, it is known to interact with cellular components such as DNA and proteins, which may contribute to its biological activity. It has been suggested that Hydroxytetraphenylantimony may act as a pro-oxidant, leading to the production of reactive oxygen species that can damage cellular components.
Effets Biochimiques Et Physiologiques
Studies have shown that Hydroxytetraphenylantimony can induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anti-cancer agent. It has also been shown to have activity against parasitic infections such as leishmaniasis and trypanosomiasis. In addition, Hydroxytetraphenylantimony has been shown to have antioxidant activity and may have potential as a treatment for oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Hydroxytetraphenylantimony is its relatively simple synthesis method, which makes it accessible to researchers. It also has a wide range of potential applications in various fields. However, one limitation is its potential toxicity, which requires careful handling and disposal. In addition, its mechanism of action is not well understood, which may limit its potential applications.
Orientations Futures
There are several future directions for research on Hydroxytetraphenylantimony. One area of interest is its potential as an anti-cancer agent, particularly in combination with other drugs or therapies. Another area of interest is its potential as a treatment for parasitic infections, which are a major global health concern. In addition, further research is needed to understand its mechanism of action and potential applications in materials science.
Méthodes De Synthèse
The synthesis of Hydroxytetraphenylantimony involves the reaction of antimony trioxide with phenylmagnesium bromide, followed by hydrolysis of the resulting product. The reaction is typically carried out under an inert atmosphere and requires careful control of temperature and reaction conditions. The resulting product is a white crystalline powder that is soluble in organic solvents such as chloroform and benzene.
Applications De Recherche Scientifique
Hydroxytetraphenylantimony has shown potential in a variety of scientific research applications. In biochemistry, it has been used as a reagent for the synthesis of various organic compounds. In pharmacology, it has been studied for its potential as an anti-cancer agent and as a treatment for parasitic infections. In materials science, it has been used as a precursor for the synthesis of novel materials with unique properties.
Propriétés
Numéro CAS |
19638-16-5 |
|---|---|
Nom du produit |
Hydroxytetraphenylantimony |
Formule moléculaire |
C24H22OSb |
Poids moléculaire |
448.2 g/mol |
InChI |
InChI=1S/4C6H5.H2O.Sb/c4*1-2-4-6-5-3-1;;/h4*1-5H;1H2; |
Clé InChI |
ZDZJSACUFBSWOL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Sb](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.O |
SMILES canonique |
C1=CC=C(C=C1)[Sb](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.O |
Autres numéros CAS |
19638-16-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



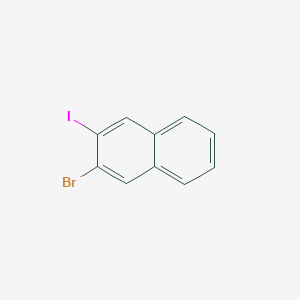
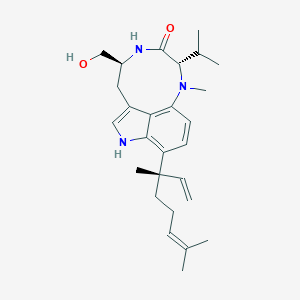

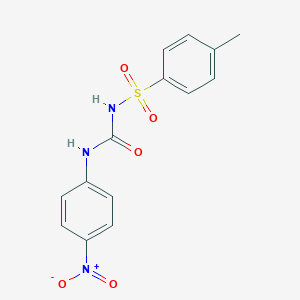
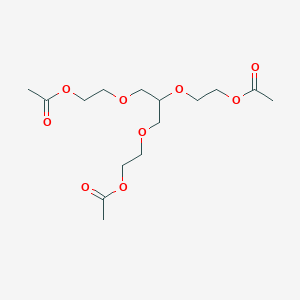
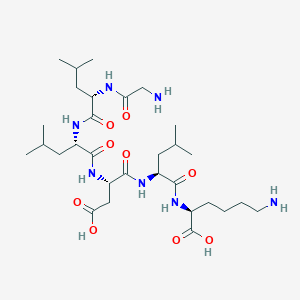

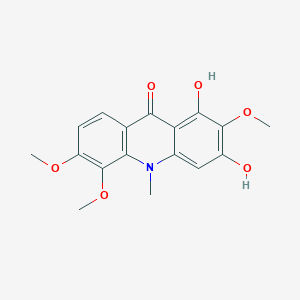
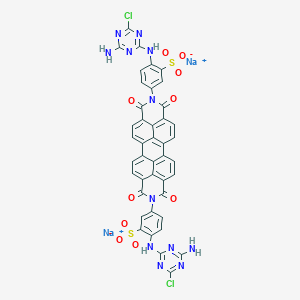
![4-[Chloro(dimethyl)silyl]-3-fluoropyridine](/img/structure/B11933.png)
![6-Fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B11934.png)
![2-[6-(4-Chlorophenoxy)hexyl]oxirane-2-carboxylic acid](/img/structure/B11939.png)
